4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the para-position. The amide nitrogen is di-substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group and a 4-isopropylbenzyl moiety. Its synthesis likely involves coupling 4-bromobenzoyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine and 4-isopropylbenzylamine under reflux in acetonitrile, analogous to methods described for related benzamides .
Properties
Molecular Formula |
C21H24BrNO3S |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H24BrNO3S/c1-15(2)17-5-3-16(4-6-17)13-23(20-11-12-27(25,26)14-20)21(24)18-7-9-19(22)10-8-18/h3-10,15,20H,11-14H2,1-2H3 |
InChI Key |
MZCLURHZKMRWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-bromobenzoic acid with an amine derivative.
Introduction of the Dioxidotetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the dioxidotetrahydrothiophene ring, followed by oxidation to introduce the dioxido functionality.
Attachment of the Isopropylbenzyl Group: The final step involves the alkylation of the benzamide core with 4-(propan-2-yl)benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene ring.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide structure.
Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds and reduced amides.
Substitution: Products vary depending on the nucleophile used, leading to a diverse array of functionalized benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the dioxidotetrahydrothiophene ring is particularly interesting for its potential bioactivity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The dioxidotetrahydrothiophene ring can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Electronic Effects: The 4-bromo substituent in the target compound creates a strong electron-withdrawing effect, polarizing the benzamide core. In contrast, the 2-bromo isomer may exhibit weaker resonance effects due to steric hindrance.
Steric and Lipophilic Modifications
- Lipophilicity : The isopropylbenzyl group in the target compound provides moderate lipophilicity, while the hexyloxy derivative exhibits higher hydrophobicity. Thiourea analogs (logP ~3.5) are more lipophilic than sulfone-containing compounds (logP ~2.8), affecting pharmacokinetic profiles.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
